molecular formula C15H12ClNO4 B5463010 methyl (E)-3-(2-chlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoate

methyl (E)-3-(2-chlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoate

Cat. No.: B5463010
M. Wt: 305.71 g/mol
InChI Key: PPHZSPZVGVEVPU-FMIVXFBMSA-N
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Description

Methyl (E)-3-(2-chlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoate is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound features a chlorophenyl group and a furan-2-carbonylamino group, making it a molecule of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (E)-3-(2-chlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chlorophenyl and furan derivatives.

    Condensation Reaction: The chlorophenyl derivative undergoes a condensation reaction with the furan-2-carbonylamino derivative in the presence of a base such as sodium hydroxide or potassium carbonate.

    Esterification: The resulting product is then esterified using methanol and an acid catalyst like sulfuric acid to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-3-(2-chlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (E)-3-(2-chlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoate would depend on its specific interactions with molecular targets. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (E)-3-(2-bromophenyl)-2-(furan-2-carbonylamino)prop-2-enoate
  • Methyl (E)-3-(2-fluorophenyl)-2-(furan-2-carbonylamino)prop-2-enoate
  • Methyl (E)-3-(2-methylphenyl)-2-(furan-2-carbonylamino)prop-2-enoate

Comparison

Compared to its analogs, methyl (E)-3-(2-chlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoate may exhibit unique properties due to the presence of the chlorine atom, which can influence its reactivity, biological activity, and physicochemical properties. The chlorophenyl group may enhance its lipophilicity and ability to interact with biological membranes.

Properties

IUPAC Name

methyl (E)-3-(2-chlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4/c1-20-15(19)12(9-10-5-2-3-6-11(10)16)17-14(18)13-7-4-8-21-13/h2-9H,1H3,(H,17,18)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHZSPZVGVEVPU-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC=CC=C1Cl)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C\C1=CC=CC=C1Cl)/NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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